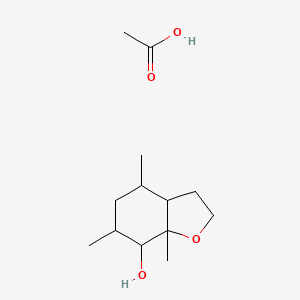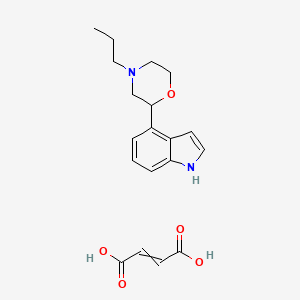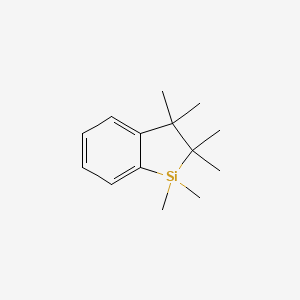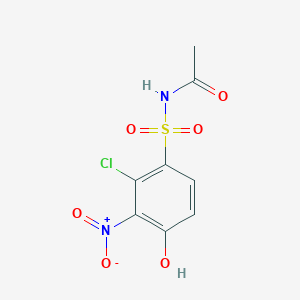
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is a complex organic compound with a unique structure that combines elements of acetic acid and a benzofuran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl ester .
- 4,4,7a-trimethyl-3a,5,6,7-tetrahydro-3H-indene-1-carboxylic acid .
Uniqueness
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with acetic acid and multiple methyl groups makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
89441-62-3 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-7-6-8(2)10(12)11(3)9(7)4-5-13-11;1-2(3)4/h7-10,12H,4-6H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
KWCBMDPRVVVYCS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C2(C1CCO2)C)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)

![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)

![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)

![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)


![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)


